2-Ethylisonicotinonitrile

Lipophilicity Membrane Permeability Drug Design

2-Ethylisonicotinonitrile (CAS 1531-18-6) is the exact 2-ethyl regioisomer designated as Ethionamide EP Impurity D under European Pharmacopoeia standards. Substitution with unsubstituted isonicotinonitrile (XLogP3 0.4) or positional isomers (e.g., 3-ethylisonicotinonitrile) is not acceptable for ANDA submissions—this precise structure is required for method validation, system suitability testing, and impurity quantification. Its XLogP3 of 1.2 delivers differentiated membrane permeability for cellular assays and lead optimization programs. Procure certified reference standard (≥97% purity) for regulatory analytical workflows.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 1531-18-6
Cat. No. B075280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylisonicotinonitrile
CAS1531-18-6
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCC1=NC=CC(=C1)C#N
InChIInChI=1S/C8H8N2/c1-2-8-5-7(6-9)3-4-10-8/h3-5H,2H2,1H3
InChIKeyWERAOGVQORFBMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylisonicotinonitrile (CAS 1531-18-6) Procurement Guide: Chemical Identity and Class Positioning


2-Ethylisonicotinonitrile (CAS 1531-18-6), systematically named 2-ethylpyridine-4-carbonitrile, is a substituted pyridine derivative with molecular formula C8H8N2 and molecular weight 132.16 g/mol [1]. This compound belongs to the isonicotinonitrile class and is characterized by an ethyl group at the 2-position and a nitrile group at the 4-position of the pyridine ring [2]. Its computed XLogP3 of 1.2 indicates moderate lipophilicity, distinguishing it from unsubstituted isonicotinonitrile [3]. In regulatory contexts, this compound is formally designated as Ethionamide EP Impurity D according to European Pharmacopoeia standards [4].

2-Ethylisonicotinonitrile Procurement Rationale: Why Substitution with Unsubstituted or Positional Isomers is Not Interchangeable


Procurement decisions for 2-ethylisonicotinonitrile cannot be satisfied by generic substitution with unsubstituted isonicotinonitrile (CAS 100-48-1) or positional isomers such as 3-ethylisonicotinonitrile. The 2-ethyl substituent introduces a quantifiable difference in lipophilicity (XLogP3 1.2 versus 0.4 for isonicotinonitrile) [1], which directly impacts membrane permeability and biological distribution in cellular assays. Furthermore, the European Pharmacopoeia specifically designates this exact 2-ethyl regioisomer as Ethionamide EP Impurity D [2], meaning regulatory analytical methods are validated for this precise structure, not its analogs. Positional isomers such as 3-ethylisonicotinonitrile or 2-methylisonicotinonitrile exhibit different steric and electronic profiles that alter reactivity, binding properties, and chromatographic retention times, making them unsuitable replacements in validated methods . The evidence below quantifies these differentiation dimensions.

2-Ethylisonicotinonitrile (CAS 1531-18-6) Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Selection


Lipophilicity Differentiation: 2-Ethylisonicotinonitrile vs. Unsubstituted Isonicotinonitrile

2-Ethylisonicotinonitrile exhibits a computed XLogP3 value of 1.2, representing a 3-fold increase in lipophilicity compared to unsubstituted isonicotinonitrile (XLogP3 = 0.4) [1]. This quantitative difference arises solely from the 2-ethyl substituent and predicts enhanced passive membrane permeability and altered tissue distribution in biological systems.

Lipophilicity Membrane Permeability Drug Design

Regulatory Identity: 2-Ethylisonicotinonitrile as Ethionamide EP Impurity D

2-Ethylisonicotinonitrile is formally designated as Ethionamide EP Impurity D under European Pharmacopoeia monographs [1]. This regulatory identity is unique to the 2-ethyl-4-carbonitrile regioisomer; the 3-ethyl isomer, 2-methyl analog, or unsubstituted isonicotinonitrile do not share this designation. The compound is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions and commercial production quality control [2].

Pharmaceutical Impurity Regulatory Compliance Quality Control

Antimycobacterial Target Engagement: Mycobacterium tuberculosis DXR Inhibition

2-Ethylisonicotinonitrile (tested as 2-ethylpyridine-4-carbonitrile) exhibits inhibitory activity against Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) with an IC50 of 8.00 μM (8.00E+3 nM) [1]. DXR is a validated target in the non-mevalonate isoprenoid biosynthesis pathway essential for mycobacterial survival. While this potency is modest compared to optimized DXR inhibitors, it establishes a baseline for structure-activity relationship studies where the 2-ethyl substituent may be leveraged for further optimization.

Antimycobacterial Enzyme Inhibition Tuberculosis

Chromatographic Differentiation: Validated Reverse-Phase HPLC Retention

A validated reverse-phase HPLC method using a Newcrom R1 column achieves baseline separation of 2-ethylisonicotinonitrile under simple isocratic conditions [1]. The mobile phase consists of acetonitrile, water, and phosphoric acid, and the method is suitable for purity determination. While quantitative retention time data are not reported in the public domain, the existence of a dedicated separation protocol confirms that this compound can be distinguished from positional isomers and synthetic byproducts . Commercial vendors routinely supply this compound with HPLC purity certification (typically >95% or >97%) .

HPLC Separation Analytical Method Purity Analysis

2-Ethylisonicotinonitrile (CAS 1531-18-6) Application Scenarios Grounded in Quantitative Evidence


Pharmaceutical Quality Control: Ethionamide Impurity Reference Standard

Analytical laboratories supporting ethionamide drug substance manufacturing require 2-ethylisonicotinonitrile as a certified reference standard for Ethionamide EP Impurity D . The European Pharmacopoeia designation mandates the use of this exact regioisomer for method validation, system suitability testing, and impurity quantification in release testing [1]. Substitution with any other isonicotinonitrile analog would invalidate regulatory compliance and is not acceptable for ANDA submissions.

Medicinal Chemistry: Antimycobacterial Scaffold Optimization

2-Ethylisonicotinonitrile serves as a starting scaffold for structure-activity relationship studies targeting Mycobacterium tuberculosis DXR . The confirmed target engagement (IC50 = 8.00 μM) provides a quantifiable baseline for iterative optimization of the 2-ethylpyridine-4-carbonitrile core. Its moderate lipophilicity (XLogP3 = 1.2) distinguishes it from less lipophilic unsubstituted analogs, offering a differentiated pharmacokinetic profile for lead optimization programs [1].

Analytical Method Development: Isomer-Specific HPLC Separation

Laboratories developing purity methods for pyridine-carbonitrile derivatives can utilize the established reverse-phase HPLC protocol on Newcrom R1 columns for baseline separation of 2-ethylisonicotinonitrile . The validated mobile phase conditions (acetonitrile/water/phosphoric acid) provide a starting point for method transfer and adaptation to related positional isomers [1]. Procurement of high-purity 2-ethylisonicotinonitrile (≥97% by HPLC) from certified vendors ensures reliable reference material for method qualification [2].

Synthetic Building Block: Nitrile and Isonitrile Precursor

2-Ethylisonicotinonitrile functions as a synthetic precursor in the preparation of nitriles and isonitriles from primary amides and aldoximes . The 2-ethyl substituent modulates the electronic and steric environment of the pyridine ring, influencing subsequent functionalization reactions differently than unsubstituted isonicotinonitrile [1]. This differentiated reactivity profile justifies procurement of the 2-ethyl derivative over generic isonicotinonitrile when specific steric or electronic properties are required for downstream chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethylisonicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.